Methylphosphonyl chlorofluoride

Descripción

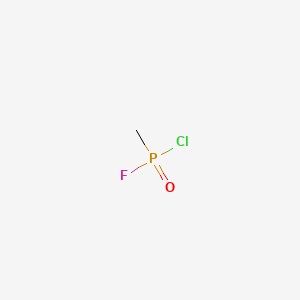

Structure

3D Structure

Propiedades

Número CAS |

753-71-9 |

|---|---|

Fórmula molecular |

CH3ClFOP |

Peso molecular |

116.46 g/mol |

Nombre IUPAC |

[chloro(fluoro)phosphoryl]methane |

InChI |

InChI=1S/CH3ClFOP/c1-5(2,3)4/h1H3 |

Clave InChI |

JJWNAEDAYJIUHA-UHFFFAOYSA-N |

SMILES |

CP(=O)(F)Cl |

SMILES canónico |

CP(=O)(F)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways to Methylphosphonyl Chlorofluoride

This compound (CH₃P(O)ClF) is a key intermediate in organophosphorus synthesis. Its preparation primarily involves the partial fluorine-for-chlorine exchange on a related dihalide.

Alternative Synthetic Routes and Methodological Improvements

The preparation of this compound has been described in the scientific literature, with a notable method being the reaction of methylphosphonic dichloride with a fluorinating agent. acs.orgacs.org In this synthesis, the controlled replacement of one chlorine atom with a fluorine atom is the key transformation. One of the documented methods for this conversion involves the use of sodium fluoride (B91410). dtic.mil The presence of methylphosphonic dichloride as an impurity in the related difluoride can lead to the formation of methylphosphonic chlorofluoride. dtic.mil

Synthesis of Related Methylphosphonyl Dihalides

The availability of methylphosphonyl dihalides, particularly methylphosphonyl dichloride, is paramount for the synthesis of this compound.

Preparation of Methylphosphonyl Dichloride

Methylphosphonyl dichloride (CH₃P(O)Cl₂) is a white crystalline solid that serves as a versatile intermediate in chemical synthesis. wikipedia.org Its production is primarily achieved through two main routes: the oxidation of methyldichlorophosphine (B1584959) and the chlorination of methylphosphonates.

A significant industrial method for the synthesis of methylphosphonyl dichloride is the oxidation of methyldichlorophosphine (CH₃PCl₂). wikipedia.org This process typically employs sulfuryl chloride as the oxidizing agent. wikipedia.orgnih.gov The reaction proceeds as follows:

CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂ wikipedia.org

An alternative and widely used laboratory and industrial method for preparing methylphosphonyl dichloride is the chlorination of dimethyl methylphosphonate (B1257008). wikipedia.org Thionyl chloride is a common chlorinating agent for this purpose, and the reaction can be catalyzed by various substances, including amines and inorganic halides. wikipedia.orggoogle.comresearchgate.net Research has focused on optimizing this reaction to achieve high yields. researchgate.net For instance, a one-step, high-yield preparation involves the slow addition of the phosphonate (B1237965) to an excess of refluxing thionyl chloride. researchgate.net Phosgene can also be used as the chlorinating agent in the presence of an inorganic halide catalyst. google.com

| Starting Material | Reagent | Catalyst | Product |

| Methyldichlorophosphine | Sulfuryl chloride | Not specified in provided sources | Methylphosphonyl dichloride |

| Dimethyl methylphosphonate | Thionyl chloride | Amines, N,N-Disubstituted formamides | Methylphosphonyl dichloride |

| Dimethyl methylphosphonate | Phosgene | Inorganic halides (e.g., NH₄Cl, NaCl) | Methylphosphonyl dichloride |

Preparation of Methylphosphonyl Difluoride

The synthesis of methylphosphonyl difluoride, a crucial precursor, can be achieved through several fluorination methods. The choice of fluorinating agent is critical to the efficiency and convenience of the synthesis.

One common method for the synthesis of methylphosphonyl difluoride involves the reaction of methylphosphonic dichloride with an alkali metal fluoride, such as sodium fluoride. dtic.mil To enhance the reaction yield, various metal fluorides can be used as additives. For instance, the addition of zinc(II) fluoride (ZnF₂), cobalt(III) fluoride (CoF₃), or mercury(II) fluoride (HgF₂) to sodium fluoride has been shown to improve the yield of methylphosphonyl difluoride. dtic.mil In a typical procedure, methylphosphonic dichloride is added to a mixture containing a threefold molar excess of sodium fluoride and 15-35% by weight of a metal fluoride additive under an inert atmosphere. dtic.mil The reaction mixture is then heated gradually to 110°C for one hour, followed by a further increase to 120°C to distill and collect the methylphosphonyl difluoride product. dtic.mil

| Reactant | Fluorinating Agent | Additive (wt%) | Reaction Temperature (°C) | Product |

| Methylphosphonic dichloride | Sodium fluoride | ZnF₂, CoF₃, or HgF₂ (15-35%) | 110-120 | Methylphosphonyl difluoride |

This table summarizes the general conditions for the fluorination of methylphosphonic dichloride using alkali metal fluorides with additives.

A more convenient and often preferred method for the laboratory preparation of methylphosphonyl difluoride utilizes sodium hexafluorosilicate (B96646) (Na₂SiF₆) as the fluorinating agent. dtic.mil This reagent effectively converts methylphosphonic dichloride to its difluoride counterpart. dtic.milrsc.org The use of sodium hexafluorosilicate is considered more convenient compared to methods involving sodium fluoride, particularly when aiming for a product with minimal contamination from chlorinated intermediates. dtic.mil This process offers a reliable route for producing methylphosphonyl difluoride for subsequent chemical reactions. rsc.org

Advanced Synthetic Strategies for Phosphonylated Compounds

The incorporation of a phosphonyl group into organic molecules is a significant area of synthetic chemistry, with applications in various fields. Advanced strategies have been developed to achieve this functionalization efficiently.

Phosphonylation reactions are designed to introduce a phosphonate group into a target molecule, often in the presence of other functional groups. organic-chemistry.org A variety of catalytic systems have been developed to facilitate these transformations with high yields and selectivity. For example, palladium-catalyzed hydrophosphorylation of alkynes with H-phosphonates provides a route to Markovnikov adducts with high regioselectivity. organic-chemistry.org Copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts also enable the formation of P-C bonds under mild conditions and with short reaction times. organic-chemistry.org Furthermore, photoredox catalysis has emerged as a powerful tool for phosphonylation, allowing reactions to proceed under mild conditions with broad functional group tolerance. acs.org These methods are instrumental in synthesizing a wide range of functionalized phosphonates. organic-chemistry.orgbeilstein-journals.org

| Catalytic System | Reactants | Product Type | Key Features |

| Palladium | Alkynes, H-phosphonates | Alkenyl phosphonates | High regioselectivity, wide functional group tolerance |

| Copper | Diaryliodonium salts, P-nucleophiles | Aryl phosphonates | Room temperature, short reaction times |

| Photoredox | Alkyl-BF₃K salts, BecaP | Alkyl phosphonates | Mild conditions, redox neutral |

This table highlights some advanced catalytic methods for phosphonylation reactions.

Solid-phase synthesis (SPS) is a powerful technique for the stepwise assembly of complex molecules like phosphonylated peptides and oligonucleotides. researchgate.netmdpi.com In this method, the initial molecule is covalently attached to an insoluble solid support, such as a resin. youtube.com Reagents for the subsequent reaction steps are added in solution, and excess reagents and by-products are easily removed by washing the solid support. youtube.com

For the synthesis of phosphonylated peptides, Fmoc-protected amino acids, including those with phosphonylated side chains, are sequentially coupled to the growing peptide chain on the solid support. researchgate.net This strategy has been successfully used to prepare peptides that mimic protein regions post-exposure to organophosphorus agents. researchgate.net Similarly, solid-phase synthesis is employed for creating modified oligonucleotides containing phosphonate linkages. mdpi.com This involves the use of monomeric units like nucleoside H-phosphonates or O-methyl-(H)-phosphinates, which are coupled on the solid support to build the desired sequence. mdpi.com

Reaction Mechanisms and Chemical Reactivity

Hydrolysis and Solvolysis Reaction Pathways

The reactivity of methylphosphonyl chlorofluoride in aqueous media is primarily governed by hydrolysis, a process where the compound reacts with water. This reaction leads to the cleavage of the phosphorus-halogen bonds. The general mechanism for the hydrolysis of phosphonates involves a nucleophilic attack on the phosphorus atom. nih.gov

While specific kinetic studies on this compound are not extensively detailed in publicly available literature, the hydrolysis of related phosphonyl halides, such as methylphosphonyl difluoride (CH₃POF₂), has been studied. Methylphosphonyl difluoride is known to be reactive and corrosive, readily decomposing in water. wikipedia.org The U.S. Army destroyed its stockpile of methylphosphonyl difluoride through hydrolysis. wikipedia.org

Upon reaction with water, this compound is expected to hydrolyze to form methylphosphonic acid (CH₃P(O)(OH)₂), along with hydrochloric acid (HCl) and hydrofluoric acid (HF), as the phosphorus-chlorine and phosphorus-fluorine bonds are cleaved. This is consistent with the observed hydrolysis of the related compound, methylphosphonyl difluoride, which reacts with water to produce methylphosphonic acid and HF fumes. wikipedia.org

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Hydrolysis Products |

| This compound (CH₃P(O)FCl) | Methylphosphonic acid (CH₃P(O)(OH)₂) |

| Hydrochloric acid (HCl) | |

| Hydrofluoric acid (HF) |

The rate of hydrolysis of phosphonates is generally dependent on the pH of the solution. nih.gov Both acid-catalyzed and base-catalyzed hydrolysis pathways are common for organophosphorus esters. nih.gov For some phosphinates, acid-catalyzed hydrolysis is optimal at specific acid concentrations, with inhibition observed at higher concentrations. nih.gov While specific data for this compound is unavailable, the general principles of phosphonate (B1237965) hydrolysis suggest that the stability and reaction pathway of this compound in an aqueous environment would be significantly influenced by pH. nih.gov

Disproportionation Reactions and Equilibrium Studies

This compound can be involved in disproportionation reactions, where it converts into the corresponding dihalides: methylphosphonyl dichloride (CH₃P(O)Cl₂) and methylphosphonyl difluoride (CH₃P(O)F₂).

This compound often appears as an impurity or intermediate in the synthesis of methylphosphonyl difluoride from methylphosphonyl dichloride. dtic.mil This suggests the existence of an equilibrium between the three species:

2 CH₃P(O)FCl ⇌ CH₃P(O)Cl₂ + CH₃P(O)F₂

The mechanism likely involves the intermolecular exchange of halide atoms between two molecules of this compound. In synthetic preparations of methylphosphonyl difluoride, the presence of this compound as an intermediate indicates that the reaction does not proceed to completion in one step. dtic.mil

The purity of methylphosphonyl dihalides is often affected by the presence of the mixed halide species. In the synthesis of methylphosphonyl difluoride from the dichloride using reagents like sodium fluoride (B91410), this compound is a common impurity. dtic.mil To improve the purity of the final difluoride product, further treatment with a fluorinating agent is sometimes required to convert the remaining chlorofluoride. dtic.mil This indicates that the equilibrium can be shifted by altering the concentration of the reactants. The stability of this compound is therefore a crucial factor in the synthesis and purification of related dihalide compounds.

Table 2: Compounds Involved in Disproportionation

| Compound Name | Chemical Formula | Role in Disproportionation |

| This compound | CH₃P(O)FCl | Reactant/Product |

| Methylphosphonyl dichloride | CH₃P(O)Cl₂ | Product/Starting Material |

| Methylphosphonyl difluoride | CH₃P(O)F₂ | Product/Target Compound |

Reactions with Nucleophilic Reagents

This compound possesses two labile halogen atoms attached to the central phosphorus atom, making it susceptible to attack by a variety of nucleophiles. The differing electronegativity and leaving group abilities of chlorine and fluorine influence the regioselectivity of these reactions.

Alcoholysis and Ester Formation

The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of methylphosphonofluoridate esters. This occurs through the nucleophilic substitution of the chlorine atom by the alkoxy group from the alcohol. The fluorine atom is generally less reactive under these conditions. For instance, the reaction with isopropyl alcohol yields isopropyl methylphosphonofluoridate, a compound of significant interest in synthetic organophosphorus chemistry. researchgate.net

The general reaction can be represented as: CH₃P(O)ClF + ROH → CH₃P(O)(OR)F + HCl

Where "R" represents an alkyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the equilibrium towards the formation of the ester. The selection of the alcohol and reaction conditions allows for the synthesis of a diverse range of methylphosphonofluoridate esters.

Reactions with Amines and Other Nitrogenous Bases

Amines, acting as nitrogen-based nucleophiles, react with this compound in a manner analogous to alcohols. libretexts.org This reaction results in the formation of phosphonamidofluoridates. Primary and secondary amines can displace the chloride ion to form a new phosphorus-nitrogen bond. libretexts.org

The general reaction with a primary amine is: CH₃P(O)ClF + 2 RNH₂ → CH₃P(O)(NHR)F + RNH₃Cl

In this reaction, a second equivalent of the amine acts as a base to sequester the HCl produced. libretexts.org The reactivity of the amine is influenced by its basicity and steric hindrance. Reactions with various amines lead to a variety of N-substituted phosphonamidofluoridates. These reactions are crucial for creating compounds with specific electronic and steric properties at the phosphorus center.

Thermal Stability and Degradation Processes

The thermal stability of this compound is a critical aspect of its chemical profile. At elevated temperatures, the compound undergoes decomposition through complex pathways, yielding a range of smaller, more stable molecules.

Calorimetric studies have shown that this compound can disproportionate even at room temperature, although this is a relatively slow process. nih.gov This disproportionation results in the formation of methylphosphonyl difluoride (CH₃POF₂) and methylphosphonyl dichloride (CH₃POCl₂). nih.gov

Pyrolysis Pathways

Pyrolysis, the thermal decomposition of a substance in an inert atmosphere, reveals the intrinsic bond-dissociation energies and rearrangement pathways of a molecule. For organophosphorus compounds, pyrolysis often involves the cleavage of P-C, P-O, and P-halogen bonds, as well as intramolecular rearrangements. researchgate.net In the case of this compound, heating can lead to the elimination of hydrogen halides or the scission of the methyl group. The specific pathways are dependent on the temperature and pressure conditions. Theoretical calculations on similar organophosphorus compounds suggest that intramolecular hydrogen transfer can facilitate decomposition. researchgate.net

Characterization of Thermal Degradation Byproducts

The byproducts of the thermal degradation of organophosphorus compounds can be identified using techniques such as gas chromatography-mass spectrometry (GC-MS) and thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR). researchgate.net For compounds structurally related to this compound, thermal breakdown can produce a variety of gaseous and solid products. For example, the thermal breakdown of nerve agents like Sarin (isopropyl methylphosphonofluoridate) is known to produce methylphosphonofluoridic acid and propylene. dtic.mil It is plausible that the pyrolysis of this compound would yield a mixture of halogenated methanes, phosphorus oxides, and various organophosphorus fragments. The exact composition of these byproducts depends on the pyrolysis conditions. nih.gov

Table 1: Potential Thermal Degradation Byproducts of this compound

| Byproduct Category | Potential Compounds |

|---|---|

| Halogenated Methanes | Chloromethane, Fluoromethane, Dichloromethane, etc. |

| Phosphorus Oxides | Phosphorus pentoxide, Phosphorus trioxide |

| Organophosphorus Fragments | Methylphosphonic acid, Methylphosphonic difluoride |

Role of Catalysts in Thermal Decomposition

The thermal decomposition of organophosphorus compounds can be significantly influenced by the presence of catalysts. mdpi.comdtic.mil Metal oxides, such as cerium oxide (CeO₂) and aluminum oxide (Al₂O₃), have been shown to be effective catalysts for the decomposition of dimethyl methylphosphonate (B1257008) (DMMP), a simulant for nerve agents. mdpi.com These catalysts can lower the decomposition temperature and alter the distribution of byproducts by providing active sites for bond cleavage. mdpi.com For instance, the surface lattice oxygen in metal oxides can play a crucial role in the oxidative decomposition of organophosphorus compounds. mdpi.com It is expected that similar catalysts would also be effective in promoting the thermal degradation of this compound, likely by facilitating the cleavage of the P-Cl and P-F bonds. dtic.mil

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Studies

Infrared (IR) spectroscopy of methylphosphonyl chlorofluoride reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. The analysis of the IR spectrum allows for the assignment of specific frequencies to the stretching and bending modes within the molecule.

A notable study of this compound in the vapor phase has provided detailed assignments for its fundamental vibrations. The spectrum is marked by the characteristic P=O stretching frequency, which is a strong indicator of the phosphonyl group. The C-H stretching vibrations of the methyl group are also clearly discernible.

Key vibrational assignments for this compound are summarized in the table below.

| Frequency (cm⁻¹) | Assignment | Description |

| 3009 | νₐₛ(CH₃) | Asymmetric C-H stretch |

| 2927 | νₛ(CH₃) | Symmetric C-H stretch |

| 1320 | ν(P=O) | P=O stretch |

| 1060 | ν(P-F) | P-F stretch |

| 770 | ρ(CH₃) | CH₃ rock |

| 550 | ν(P-Cl) | P-Cl stretch |

Data sourced from vapor-phase IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ³¹P, and ¹⁹F NMR would provide critical data on the connectivity and chemical environment of the hydrogen, phosphorus, and fluorine atoms.

Specific experimental ¹H NMR data for this compound is not extensively documented in publicly accessible literature. In principle, a ¹H NMR spectrum would show a doublet of doublets for the methyl protons (CH₃) due to coupling with both the phosphorus (²JH-P) and fluorine (³JH-F) nuclei. The chemical shift and coupling constants would be characteristic of the electron-withdrawing environment created by the oxygen, chlorine, and fluorine atoms attached to the phosphorus.

For a complete analysis:

The ³¹P NMR spectrum would be expected to show a doublet due to coupling with the directly attached fluorine atom (¹JP-F). The chemical shift would be indicative of the pentavalent phosphorus atom bonded to a methyl group, an oxygen, a chlorine, and a fluorine.

The ¹⁹F NMR spectrum would exhibit a doublet resulting from the coupling to the phosphorus atom (¹JF-P). The chemical shift of the fluorine nucleus would be influenced by the electronegative environment of the phosphonyl group.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. While it is a standard method for the analysis of organophosphorus compounds, specific mass spectrometric fragmentation data for this compound is not detailed in the available literature. An analysis would involve the ionization of the molecule and the subsequent detection of the molecular ion peak [CH₃P(O)ClF]⁺ and various fragment ions, providing definitive evidence for the compound's elemental composition and structure.

Advanced Structural Characterization Techniques

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from the influence of intermolecular forces present in the solid state. This method provides precise measurements of bond lengths and angles.

Studies on methylphosphonyl difluoride (CH₃POF₂) using GED have provided detailed insights into its molecular geometry. The key structural parameters are summarized in the table below.

Table 1: Structural Parameters of Methylphosphonyl Difluoride (CH₃POF₂) from Gas Electron Diffraction

| Parameter | Value |

|---|---|

| P=O Bond Length | 1.434 Å |

| P-F Bond Length | 1.536 Å |

| P-C Bond Length | 1.795 Å |

| F-P-F Bond Angle | 104.0° |

| O=P-F Bond Angle | 118.5° |

| O=P-C Bond Angle | 119.0° |

| F-P-C Bond Angle | 102.5° |

These data reveal a tetrahedral-like geometry around the central phosphorus atom, albeit with significant distortions from a perfect tetrahedron due to the different electronic and steric demands of the oxygen, fluorine, and methyl substituents.

X-ray Crystallography of Related Halophosphoryl Compounds

X-ray crystallography is an essential technique for determining the precise atomic arrangement within a crystalline solid. While a crystal structure for this compound is not available, the crystal structure of methylphosphonyl dichloride (CH₃POCl₂) has been determined, offering a solid-state perspective on the geometry of these types of molecules.

The crystallographic data for methylphosphonyl dichloride provides the bond lengths and angles within the molecule as it exists in a crystal lattice. These parameters are presented in the following table.

Table 2: Structural Parameters of Methylphosphonyl Dichloride (CH₃POCl₂) from X-ray Crystallography

| Parameter | Value |

|---|---|

| P=O Bond Length | 1.451 Å |

| P-Cl Bond Length | 1.993 Å |

| P-C Bond Length | 1.76 Å |

| Cl-P-Cl Bond Angle | 103.3° |

| O=P-Cl Bond Angle | 116.8° |

| O=P-C Bond Angle | 119.5° |

| Cl-P-C Bond Angle | 102.5° |

The structure of methylphosphonyl dichloride in the crystalline state also shows a distorted tetrahedral geometry around the phosphorus atom. The comparison between the gas-phase structure of the difluoride and the solid-state structure of the dichloride allows for an estimation of the structural parameters for this compound, anticipating intermediate bond lengths and angles depending on the electronegativity and size of the halogen atoms.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methylphosphonyl chlorofluoride, predicting its geometry, and explaining its reactivity through the lens of its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, making it a valuable tool for studying this compound. mtroyal.ca DFT methods, such as the popular B3LYP hybrid functional, are frequently applied to organic and organophosphorus molecules to achieve accurate results for a wide range of compounds. nih.gov These calculations can determine the molecule's ground-state geometry, vibrational frequencies for interpreting infrared and Raman spectra, and the distribution of electron density. nih.govnih.gov

Modern DFT functionals, like the M06 and M06-2X, are known for their broad applicability, including in the study of reaction mechanisms. nih.gov For a molecule like this compound, DFT can be used to model potential reaction pathways, calculate activation energies, and analyze frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity. nih.govresearchgate.net Such theoretical studies are often performed in the gas phase, treating the molecule as an isolated species, which simplifies the modeling process. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without reliance on empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), offer very high accuracy. arxiv.org While computationally intensive, CCSD(T) can provide benchmark-quality results for properties like atomization energies with an average error close to 1 kcal/mol. arxiv.org

More scalable ab initio approaches, such as the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)), have emerged that allow for near CCSD(T) quality results on larger systems. arxiv.orgnih.gov These highly accurate methods are crucial for determining precise electronic structures, ionization potentials, and electron affinities. nih.gov For this compound, these calculations would provide a definitive theoretical picture of its electronic properties, serving as a reference for validating less computationally demanding methods like DFT. arxiv.orgnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its conformational flexibility and its interactions in a condensed phase, such as in a solvent or as a liquid. These simulations rely on a "force field" (like CHARMM) to define the potential energy of the system, which dictates the forces between atoms. mdpi.com MD can be used to explore conformational changes, calculate transport properties like viscosity, and understand how the molecule interacts with its environment at an atomic scale.

Theoretical Prediction of Thermochemical Properties

Theoretical chemistry plays a vital role in predicting the thermochemical properties of molecules, which are essential for understanding their stability and behavior in chemical reactions.

The enthalpy and entropy of this compound can be computed using statistical mechanics based on molecular parameters obtained from quantum chemical calculations like DFT. arxiv.org Experimental measurements provide crucial benchmarks for these theoretical predictions. For this compound, heat capacity was measured from 15 K to 335 K using an adiabatic calorimeter. nih.govoclc.org From these measurements, key thermodynamic values were determined, including the heat of fusion and the entropy. nih.govoclc.org

The table below presents experimentally determined thermodynamic properties at the triple point and at the standard temperature of 298.15 K. Theoretical models would aim to reproduce these values.

| Property | Value | Unit |

| Triple-Point Temperature | 250.70 ± 0.20 | K |

| Heat of Fusion (at triple point) | 11,853 ± 30 | J/mol |

| Entropy (Condensed Phase at 298.15 K) | 216.4 ± 0.4 | J/(mol·K) |

| Entropy (Gaseous State at 298.15 K, 1 atm) | 335.0 ± 3 | J/(mol·K) |

| Data sourced from NIST experimental measurements. nih.govoclc.org |

The analysis of experimental data allows for the creation of comprehensive thermochemical models. For this compound, smoothed values for heat capacity, enthalpy, and entropy have been tabulated over a range of temperatures based on calorimetric measurements. nih.govoclc.org These models provide a continuous description of the thermodynamic properties as a function of temperature.

The following interactive table shows the smoothed molar thermodynamic functions for this compound in the solid and liquid states at selected temperatures.

| Temperature (K) | State | Heat Capacity (Cp) (J/(mol·K)) | Enthalpy (H-H₀) (J/mol) | Entropy (S) (J/(mol·K)) |

| 100 | Solid | 58.74 | 2964 | 43.11 |

| 150 | Solid | 75.31 | 6223 | 70.32 |

| 200 | Solid | 91.25 | 10401 | 94.00 |

| 250 | Solid | 106.94 | 15408 | 115.65 |

| 250.70 (Triple Point) | Solid | 107.24 | 15483 | 115.95 |

| 250.70 (Triple Point) | Liquid | 148.53 | 27336 | 163.13 |

| 298.15 | Liquid | 154.51 | 34651 | 187.35 |

| 335 | Liquid | 160.08 | 40534 | 205.41 |

| Data derived from NIST experimental measurements. nih.govoclc.org |

Modeling of Reaction Kinetics and Mechanisms

Computational modeling is an indispensable tool for elucidating the complex reaction kinetics and mechanisms of organophosphorus compounds. Theoretical studies on analogous compounds reveal that their reactions, such as hydrolysis, often proceed through intricate pathways involving transition states and intermediates.

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. It postulates that reactants form an activated complex, known as the transition state, which is in a quasi-equilibrium with the reactants. The rate of the reaction is then determined by the rate at which this complex proceeds to form products. wikipedia.org

In the context of this compound, TST can be applied to model reactions like its hydrolysis. For similar organophosphorus compounds, computational studies have successfully calculated key activation parameters such as the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org These parameters are crucial for understanding the reaction's feasibility and rate.

Ab initio molecular orbital calculations on related phosphonofluoridates have shown that the hydrolysis can proceed via different pathways, with the formation of a pentacoordinate intermediate being a key step. rsc.org The geometry of the transition state is critical; for instance, in the alkaline hydrolysis of related compounds, the attacking nucleophile (e.g., OH⁻) and the leaving group (e.g., F⁻) are often positioned on opposite sides of the phosphorus center in the transition state to minimize electrostatic repulsion. nih.govuky.edu

Table 1: Calculated Free Energy Barriers for Alkaline Hydrolysis of Related Methylphosphonofluoridates

| Compound (RO)CH₃P(O)F | R Group | Calculated Free Energy Barrier (kcal/mol) |

| Methylphosphonic acid fluoride (B91410) methyl ester | CH₃ | 15.5 nih.govuky.edu |

| (analogue) | ||

| Sarin (analogue) | CH(CH₃)₂ | ~8.6 (in aqueous solution) rsc.orgcapes.gov.br |

This table presents data from studies on compounds structurally related to this compound to infer potential reaction energetics.

For unimolecular reactions or reactions occurring over a wide range of temperatures and pressures, more sophisticated models like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with the master equation are employed. RRKM theory calculates the microcanonical rate constant, k(E), as a function of the energy of the reacting molecule. The master equation then models the population of molecules at different energy levels due to collisions and reaction, providing pressure-dependent rate constants. mdpi.comscispace.com

Computational studies on analogous organophosphorus compounds have mapped out detailed reaction pathways and their associated energy barriers. For instance, the alkaline hydrolysis of compounds similar to this compound is often found to proceed through a stepwise mechanism involving a pentacoordinate intermediate. rsc.org

First-principles electronic structure calculations on various methylphosphonofluoridates have shown that the net charge of the molecule significantly influences the free energy barrier for alkaline hydrolysis. nih.govuky.edu Specifically, electrostatic interactions between the nucleophile and the substrate play a prominent role. nih.govuky.edu

Table 2: Key Steps and Intermediates in the Postulated Hydrolysis of this compound

| Step | Description | Expected Intermediate/Transition State |

| 1. Nucleophilic Attack | The hydroxide (B78521) ion attacks the electrophilic phosphorus center. | Pentacoordinate Transition State 1 |

| 2. Intermediate Formation | A transient pentacoordinate intermediate is formed. | Trigonal Bipyramidal Intermediate |

| 3. Leaving Group Departure | The C-Cl or C-F bond breaks, and the leaving group departs. | Pentacoordinate Transition State 2 |

| 4. Product Formation | The final hydrolysis products are formed. | Products |

This table outlines a plausible reaction pathway for the hydrolysis of this compound based on established mechanisms for similar compounds.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, the science of separation, is a cornerstone in the analysis of complex mixtures. When coupled with specific detectors, it provides the necessary resolution and sensitivity to identify and quantify trace amounts of target compounds like methylphosphonyl chlorofluoride.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For organophosphorus compounds, its capabilities are significantly enhanced by the use of element-specific detectors that selectively respond to molecules containing phosphorus.

The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.comsrigc.com Its operation is based on the principle of surface ionization. An electrically heated thermionic bead, typically coated with an alkali salt, is positioned in the detector. srigc.com When nitrogen- or phosphorus-containing compounds elute from the GC column and pass over the bead, they undergo a catalytic surface reaction, leading to the efficient generation of ions. srigc.com This process results in a significant increase in current, which is measured as the analytical signal. The NPD is approximately 100,000 times more sensitive to nitrogen and phosphorus compounds than to hydrocarbons, making it an excellent choice for trace analysis in complex matrices like environmental or food samples. srigc.cometprotein.com

The Flame Photometric Detector (FPD) offers high selectivity for sulfur- or phosphorus-containing compounds. emerson.com In the FPD, the column effluent is burned in a hydrogen-rich flame. emerson.com As organophosphorus compounds are combusted, excited species (e.g., HPO*) are formed, which then emit light at characteristic wavelengths (chemiluminescence). emerson.com An optical filter selects the specific wavelength for phosphorus (typically around 526 nm), and a photomultiplier tube (PMT) measures the light intensity. emerson.com The pulsed flame photometric detector (PFPD) is an advancement that improves sensitivity and selectivity by separating the emission signals in time, allowing for the simultaneous detection of phosphorus and sulfur. nih.goviaea.org The FPD is widely used for the analysis of organophosphate pesticides in various samples. nih.govresearchgate.net

| Feature | Nitrogen-Phosphorus Detector (NPD) | Flame Photometric Detector (FPD) |

| Principle | Surface Ionization | Flame Chemiluminescence |

| Selectivity | Nitrogen and Phosphorus compounds | Sulfur and Phosphorus compounds |

| Mechanism | Catalytic reaction on a heated alkali bead | Emission of light from excited species in a flame |

| Sensitivity | ~100,000 times greater for N/P than hydrocarbons srigc.com | High, ppb level for many organophosphates iaea.org |

| Applications | Pesticide analysis, drug detection, chemical agent monitoring scioninstruments.comresearchgate.net | Environmental monitoring, pesticide residue analysis nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique that combines the separation power of GC with the identification capabilities of mass spectrometry. For trace analysis, tandem mass spectrometry (GC-MS/MS) provides an even higher degree of sensitivity and selectivity. nih.gov

In GC-MS, after compounds are separated on the GC column, they enter the ion source of the mass spectrometer where they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio. This provides a unique "fingerprint" or mass spectrum for each compound, allowing for confident identification. dtic.mildtic.mil

For highly complex samples or when ultra-low detection limits are required, GC-MS/MS is employed. nih.gov This technique uses a triple quadrupole mass spectrometer. The first quadrupole selects a specific ion (the precursor ion) from the mass spectrum of the target analyte. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion (the product ion) to be detected. This multiple-reaction monitoring (MRM) approach significantly reduces background noise and chemical interference, enabling picogram-level detection. nih.gov

Due to the polarity and low volatility of some related compounds, such as the hydrolysis products of nerve agents, a derivatization step is often necessary before GC-MS analysis. chromatographytoday.comnih.gov This process converts the polar analytes into more volatile and thermally stable derivatives suitable for gas chromatography. nih.gov

| Technique | Principle | Advantages for Trace Analysis | Key Research Findings |

| GC-MS | Separates compounds by GC, ionizes and detects by mass-to-charge ratio. | Provides structural information for identification. dtic.mil | Successfully used to identify chemical warfare agents in soil samples based on retention time and mass spectral match. dtic.mil |

| GC-MS/MS | Selects a precursor ion, fragments it, and detects a specific product ion (MRM). | High sensitivity (picogram levels) and selectivity; reduces matrix interference. nih.gov | A single-column GC-MS/MS method was developed for the rapid (12.5 min) and simultaneous detection of six nerve agents and their breakdown products in human plasma. nih.gov |

For compounds that are non-volatile, thermally labile, or highly polar, such as the degradation products of many organophosphorus compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. chromatographytoday.comnih.gov LC-MS offers the significant advantage of analyzing these compounds directly in aqueous samples without the need for a derivatization step. chromatographytoday.comnih.gov

In LC-MS, separation occurs in a liquid mobile phase. The effluent from the LC column is introduced into an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). fas.org ESI is particularly well-suited for polar and ionic compounds, making it ideal for the analysis of organophosphorus acid degradation products. fas.orgresearchgate.net

Like GC-MS, LC-MS can be coupled with tandem mass spectrometry (LC-MS/MS) to achieve very low detection limits (sub-parts-per-billion) and high specificity. chromatographytoday.com This is crucial for verification analysis related to chemical weapons conventions, where identifying trace levels of degradation products in environmental or biological samples can indicate the prior presence of a parent agent. chromatographytoday.comfas.org LC-MS methods have been successfully developed for a wide range of chemical warfare agent degradation products, providing a robust and sensitive alternative to GC-MS. nih.govnih.gov

Ion Mobility Spectrometry (IMS) for Rapid Detection

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive technique for detecting and identifying volatile and semi-volatile chemical agents in the gas phase. nih.govdhs.gov It is widely used in handheld detectors for military and homeland security applications due to its speed, sensitivity, and portability. nih.govwikipedia.org

IMS separates ions based on their velocity as they travel through a drift tube under the influence of a weak electric field against a counter-flowing drift gas. acs.org The time it takes for an ion to traverse the drift tube is characteristic of its size, shape, and charge. Smaller, more compact ions travel faster than larger, bulkier ions. wikipedia.org

The process involves introducing a sample into the instrument's reaction region, where it is ionized, often by a radioactive source (e.g., 63Ni) or a non-radioactive source like a corona discharge. acs.org A gate grid then injects a pulse of these ions into the drift region. The arrival time of the ions at the detector plate creates an ion mobility spectrum, with peaks corresponding to different substances. acs.org Miniaturized IMS devices can achieve detection limits in the parts-per-trillion by volume (pptv) range for nerve agents like Sarin within seconds. nih.gov

| Technology | Operating Principle | Key Advantages | Performance Example |

| Drift Tube IMS (DTIMS) | Ions are separated based on their drift velocity in a uniform electric field at atmospheric pressure. wikipedia.org | High sensitivity, fast response, portability. nih.govdhs.gov | Detection of Sarin (GB) at 29 pptv in 1 second with a miniaturized system. nih.gov |

| High Kinetic Energy IMS (HiKE-IMS) | Operates at reduced pressure, allowing for a wider range of electric field strengths. | Provides more specific structural information through field-induced fragmentation patterns. nih.gov | Valuable tool for trace compound detection with enhanced specificity. nih.gov |

Surface Acoustic Wave (SAW) Sensor Development

Surface Acoustic Wave (SAW) sensors are small, low-cost, and highly sensitive devices capable of detecting chemical vapors in real-time. rsc.org They operate by measuring changes in the properties of an acoustic wave as it travels across the surface of a piezoelectric crystal.

The selectivity and sensitivity of a SAW sensor are determined by the chemical coating, or gas-sensitive film, applied to the sensor's surface. rsc.org When the target analyte adsorbs onto this film, it causes a change in mass, which in turn alters the velocity and amplitude of the surface acoustic wave. This change is measured as a frequency shift, which is the sensor's output signal. nih.gov

For the detection of organophosphorus compounds, research has focused on developing specialized coatings that have a high affinity for these molecules. rsc.orgmdpi.com Self-assembled monolayers (SAMs) are a common approach, where a thin, ordered film is formed on the sensor surface. mdpi.com For example, derivatives of β-cyclodextrin have been used to create sensitive films. nih.gov These cage-like molecules can trap organophosphorus compounds through host-guest interactions, leading to a measurable sensor response. nih.gov

Molecular imprinting is another advanced technique used to create highly selective films. nih.gov In this process, a template molecule (similar in structure to the target analyte) is used during the formation of the film. The template is later removed, leaving behind recognition sites that are perfectly shaped to bind the target analyte. nih.gov This approach has been successfully used to create SAW sensors for the detection of nerve agents like Sarin and VX. nih.govmdpi.com

| Film Technology | Description | Application Example |

| Supramolecular Self-Assembled Films | Utilizes molecules with preorganized 3D cavities (e.g., calixarenes, cyclodextrins) that form an ordered monolayer on the sensor surface to specifically bind target analytes. rsc.org | A SAW sensor with a β-cyclodextrin derivative film detected Sarin at concentrations as low as 0.10 mg/m³. nih.gov |

| Molecularly Imprinted Polymers (MIPs) | A polymer film is created around a template molecule. Removal of the template leaves specific recognition sites that selectively re-bind the target analyte. nih.gov | A SAW sensor with a molecularly imprinted film using a Sarin analog as a template showed high sensitivity and selectivity for Sarin detection. nih.gov |

| Lanthanum (III) Complexes | Utilizes the reactivity of lanthanide complexes with organophosphorus compounds to create a dosimeter-type sensor where the response is based on an irreversible reaction. epa.govcapes.gov.br | A SAW sensor coated with a La(III) complex was studied for its potential as a dosimeter for organophosphorus nerve agents. capes.gov.br |

Performance Evaluation of SAW Sensors for Organophosphorus Compounds

Surface Acoustic Wave (SAW) sensors are a prominent class of mechanical sensors utilized for the detection of chemical vapors. researchgate.netmdpi.com Their operation is based on the principle that the adsorption of analyte molecules onto a chemically selective coating on the sensor's surface causes a measurable change in the properties of a piezoelectric crystal. epa.gov This mass loading alters the velocity of the acoustic wave, resulting in a frequency shift that can be correlated to the concentration of the target compound. mdpi.comresearchgate.net For the detection of organophosphorus compounds, these sensors are typically coated with polymers like fluoroalcoholpolysiloxane (SXFA), which exhibits strong hydrogen-bonding effects with these compounds, providing enhanced sensitivity and selectivity. researchgate.netnih.gov

The performance of SAW sensors is evaluated based on several key parameters, including sensitivity, detection limit, linearity, and repeatability. glsciences.eu Sensitivity is determined by exposing the sensor to various concentrations of a target analyte and measuring the corresponding frequency shift. mdpi.com For instance, in experiments with the organophosphorus compound dimethylmethylphosphonate (DMMP), a common surrogate for more toxic nerve agents, SXFA-coated SAW sensors have demonstrated high sensitivity. nih.govglsciences.eu The detection limit, or the lowest concentration that can be reliably detected, is another critical metric. Studies have reported detection limits for DMMP in the range of 0.004 to 0.5 mg/m³. nih.govglsciences.eu Linearity of the sensor response across a range of concentrations is also assessed to ensure quantitative accuracy. glsciences.eumdpi.com Furthermore, the ability of the sensor to provide consistent results upon repeated exposure to the analyte, known as repeatability, is crucial for its reliability. glsciences.eu Temperature can significantly influence sensor performance by causing baseline shifts and altering adsorption interactions, necessitating temperature compensation mechanisms in practical applications. glsciences.eu

Below is an interactive data table summarizing the performance of various SAW sensor configurations for the detection of organophosphorus compounds, primarily using DMMP as the analyte.

Table 1: Performance Evaluation of SAW Sensors for Organophosphorus Compounds

| Sensor Configuration | Analyte | Sensitivity | Detection Limit | Key Findings |

|---|---|---|---|---|

| 300 MHz SAW with SXFA coating | DMMP | ~485 Hz/(mg/m³) | 0.004 mg/m³ | Exhibited excellent threshold detection limit and good sensitivity. nih.gov |

| 434 MHz wireless SAW with SXFA coating | DMMP | 20.1°/(mg/m³) | 0.5 mg/m³ | Achieved excellent linearity and repeatability; incorporated temperature compensation. glsciences.eu |

| 300 MHz SAW with MIP coating | DMMP | ~96 Hz/(mg/m³) | 0.5 mg/m³ | Utilized a molecularly imprinted polymer (MIP) for detection. researchgate.net |

| SAW with Thiourea-Decorated POSS | DMMP | Linear increase with concentration | 1 ppm (approx. 5.2 mg/m³) | Demonstrated high reactivity and reusability. mdpi.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Phosphorus Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace levels. researchgate.netresearchgate.net In the context of organophosphorus compounds, ICP-MS is not used to detect the intact molecule but rather to quantify the total elemental phosphorus present. researchgate.net The sample is introduced into a high-temperature argon plasma (ICP), which atomizes the molecules and ionizes the constituent atoms. researchgate.net The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and selective detection of specific elements like phosphorus. dtic.mil

A primary challenge in the determination of phosphorus by ICP-MS is the potential for spectral interferences from polyatomic ions, which can overlap with the phosphorus ion signal at m/z 31. dtic.mil However, modern ICP-MS instruments can employ various strategies to mitigate these interferences, such as collision/reaction cells or high-resolution mass analyzers. dtic.mil Another approach involves adding a gas like methane (B114726) to the plasma, which can enhance the sensitivity for phosphorus detection. nih.gov The technique is characterized by its high detection efficiency, good reproducibility, and low detection limits, often reaching the nanogram per liter (ng/L) or parts-per-trillion (ppt) range. nih.govgoogle.com This makes it superior to older colorimetric methods, which are often more time-consuming and less sensitive. google.com For complex matrices, sample preparation, such as microwave digestion, may be required to eliminate organic interferences and ensure accurate quantification. nih.gov

The table below summarizes the analytical performance characteristics of ICP-MS for elemental phosphorus detection as reported in various studies.

Table 2: Performance Characteristics of ICP-MS for Elemental Phosphorus Detection

| Method | Matrix | Limit of Detection (LOD) | Precision (% RSD) | Key Findings |

|---|---|---|---|---|

| CH₄-ICP-MS | Water | 7.3 ng/L | 1.3 - 3.5% | Addition of methane significantly improved sensitivity; microwave digestion eliminated organic matter effects. nih.gov |

| ICP-MS | Biological Samples | 40 ng/L | 2.3 - 5.0% | Method accuracy was verified with certified reference materials. dtic.mil |

| ICP-MS | Solid Waste | 0.1 mg/kg (LOQ) | 2.3% | Method was found to be faster, more reliable, and have higher recovery than UV-VIS spectrometry. google.com |

Cryogenic Purification and Sample Preparation for Analytical Studies

Cryogenic techniques play a crucial role in the sample preparation and purification of volatile and thermally labile compounds for analytical studies. glsciences.eunih.gov These methods involve the use of very low temperatures, typically using liquid nitrogen or carbon dioxide, to trap or preconcentrate analytes from a sample matrix, such as air or a solvent extract. glsciences.eunih.gov For highly reactive compounds like this compound, low-temperature sample preparation can be essential to prevent degradation and ensure accurate analysis. nih.gov

One common application is cryogenic trapping (also known as cryo-focusing) in gas chromatography (GC). glsciences.euresearchgate.net In this technique, a portion of the GC column or a pre-column trap is cooled to sub-ambient temperatures. glsciences.eu When the sample is injected, volatile analytes are focused into a very narrow band at the head of the cooled section. glsciences.eu Subsequently, the trap is rapidly heated, releasing the analytes simultaneously onto the column for separation. glsciences.eu This process significantly improves chromatographic resolution and enhances detection limits by narrowing the peak widths and increasing the peak height. glsciences.eunih.gov Cryogenic oven-trapping (COT) has demonstrated sensitivities more than ten times higher than techniques like solid-phase microextraction (SPME) for some volatile organic compounds. nih.gov

Beyond preconcentration for chromatography, low-temperature methods are also used for sample cleanup. For instance, low-temperature precipitation can be employed to remove interfering matrix components, such as lipids from an organic extract, by reducing their solubility at temperatures around -20°C or lower. researchgate.net While direct literature on the cryogenic purification of this compound is sparse, the principles are widely applied to the analysis of other volatile organophosphorus compounds and chemical warfare agent surrogates. researchgate.netnih.govresearchgate.net The primary goal of these sample preparation steps is to isolate and concentrate the target analyte while removing interfering substances, which is critical for unambiguous identification and quantification by subsequent analytical instruments like GC-MS. nih.govdtic.mil

Environmental Transformation and Persistence Studies

Hydrolytic Degradation in Aquatic Environments

Hydrolysis is a primary degradation pathway for many organophosphorus compounds in aqueous environments. While specific experimental studies on the hydrolytic degradation of methylphosphonyl chlorofluoride are not extensively available in public literature, the behavior of structurally similar compounds, such as methylphosphonyl difluoride, provides significant insights. For instance, the hydrolysis of methylphosphonyl difluoride is known to be dependent on pH. nih.gov In alkaline solutions, its half-life has been observed to range from 37.2 to 54.7 minutes. nih.gov This suggests that the presence of both a chloro and a fluoro substituent on the phosphorus atom in this compound would also lead to susceptibility to hydrolysis, likely yielding methylphosphonic acid, chloride, and fluoride (B91410) ions as final products. The rate of this reaction would be influenced by the pH and temperature of the receiving waters. It is anticipated that the P-Cl bond would be more readily hydrolyzed than the P-F bond.

Table 1: Hydrolysis Data for a Related Compound (Methylphosphonyl Difluoride)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Half-life | 37.2 - 54.7 mins | pH-dependent (in NaOH solution) | nih.gov |

Sorption and Transport Phenomena in Environmental Media

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment. Key parameters for assessing this behavior include the soil organic carbon-water (B12546825) partitioning coefficient (Koc), the Henry's Law constant, and the bioconcentration factor (BCF).

Although specific, experimentally determined values for this compound are not readily found in published literature, estimations based on related compounds are informative. For methylphosphonyl difluoride, the estimated Koc is 1, which indicates very high mobility in soil. nih.gov This low sorption potential suggests that if released to soil, it would likely leach into groundwater rather than binding to soil particles.

The potential for volatilization from water or moist soil surfaces is indicated by the Henry's Law constant. The estimated Henry's Law constant for methylphosphonyl difluoride is 2.2 x 10⁻⁵ atm-m³/mol, suggesting that volatilization is an important fate process. nih.gov The estimated volatilization half-lives for a model river and lake are 1.8 and 16 days, respectively. nih.gov

Furthermore, the potential for bioaccumulation in aquatic organisms is considered low, based on an estimated BCF of 3.2 for methylphosphonyl difluoride. nih.gov This suggests that the compound is unlikely to concentrate significantly in the food chain.

Table 2: Environmental Fate Parameters for a Related Compound (Methylphosphonyl Difluoride)

| Parameter | Estimated Value | Implication | Reference |

|---|---|---|---|

| Koc | 1 | Very high mobility in soil | nih.gov |

| Henry's Law Constant | 2.2 x 10⁻⁵ atm-m³/mol | Volatilization from water is an important fate process | nih.gov |

| Volatilization Half-life (River) | 1.8 days | - | nih.gov |

| Volatilization Half-life (Lake) | 16 days | - | nih.gov |

| BCF | 3.2 | Low potential for bioconcentration | nih.gov |

Modeling of Environmental Fate and Degradation Kinetics

To comprehensively assess the environmental behavior of chemicals like this compound, scientists employ multimedia environmental fate models. nih.gov These models integrate the compound's chemical properties with environmental parameters to predict its distribution and persistence. For instance, global models like BETR-Global can simulate the dispersion of chemicals across various interconnected environmental compartments, including air, water, soil, and vegetation. nih.gov

The degradation of the compound within these models is described by kinetic equations. Common models for degradation kinetics include the Single First-Order (SFO), Double First-Order in Parallel (DFOP), and Indeterminate Order Rate Equation (IORE) models. epa.gov The selection of the appropriate kinetic model depends on the degradation pattern observed in experimental studies. For example, the degradation of some pesticides by strong oxidants has been shown to follow second-order kinetics, while others conform to a pseudo-first-order model. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methylphosphonyl difluoride |

| Methylphosphonic acid |

Decontamination and Neutralization Chemistry

Chemical Neutralization Processes

Chemical neutralization is a primary method for the irreversible destruction of organophosphorus agents. quora.com This process involves converting the toxic chemical into less toxic substances through chemical reactions. For methylphosphonyl halides, the most significant neutralization pathway is the cleavage of the phosphorus-halogen bonds.

Hydrolysis is a cornerstone strategy for the neutralization of phosphate-based nerve agents and their precursors. quora.com The process utilizes water to break down the chemical agent into significantly less toxic products. In the case of methylphosphonyl chlorofluoride, the molecule contains two reactive sites for hydrolysis: the phosphorus-chlorine (P-Cl) bond and the phosphorus-fluorine (P-F) bond.

The reaction with water proceeds via nucleophilic substitution, where the oxygen atom in the water molecule attacks the electrophilic phosphorus atom. This leads to the cleavage of the halide bonds and the formation of methylphosphonic acid, along with the corresponding hydrohalic acids, hydrochloric acid (HCl) and hydrofluoric acid (HF).

A large-scale, practical application of this strategy was the destruction of Syria's stockpile of methylphosphonyl difluoride (DF), which was neutralized by hydrolysis aboard the U.S. MV Cape Ray. wikipedia.org Similarly, methylphosphonyl dichloride (DC) reacts vigorously with water to release hydrochloric acid. wikipedia.org The hydrolysis of a simulant, diethyl chlorophosphate (DECP), has been shown to be a nucleophilic substitution reaction where the P-Cl bond is hydrolyzed to form a P-OH bond. acs.org

Table 1: Inferred Hydrolysis Reaction of this compound and Analogs

| Compound | Formula | Reactants | Primary Products |

| This compound | CH₃PO(Cl)F | Water (H₂O) | Methylphosphonic acid (CH₃PO(OH)₂), Hydrochloric acid (HCl), Hydrofluoric acid (HF) |

| Methylphosphonyl dichloride (DC) | CH₃POCl₂ | Water (H₂O) | Methylphosphonic acid (CH₃PO(OH)₂), Hydrochloric acid (HCl) wikipedia.org |

| Methylphosphonyl difluoride (DF) | CH₃POF₂ | Water (H₂O) | Methylphosphonic acid (CH₃PO(OH)₂), Hydrofluoric acid (HF) wikipedia.org |

This table is based on established chemical principles and data from analogous compounds.

The rate of hydrolysis can be significantly increased by using aqueous solutions of bases, such as sodium hydroxide (B78521) (NaOH). quora.comarmy.mil The hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to a faster breakdown of the organophosphorus compound. Furthermore, the base neutralizes the acidic byproducts (HCl and HF), driving the reaction to completion. The U.S. Army has utilized mixtures of hot water and sodium hydroxide to safely eliminate stockpiles of chemical agents. quora.com

Specialized decontamination solutions often contain strong bases and other nucleophiles. For example, the DS2 decontaminating solution is composed of diethylenetriamine, ethylene (B1197577) glycol monomethyl ether, and sodium hydroxide. nih.gov The active ingredients act as nucleophiles that hydrolyze chemical warfare agents into non-toxic products. nih.gov Such formulations can effectively neutralize agents within minutes. nih.gov For certain agents, other bases like monoethanolamine (MEA) are used to ensure a uniform reaction environment and controlled heat emission. nih.gov

Sorption-Based Decontamination Materials

Sorption-based decontamination involves the use of porous materials that physically adsorb and trap chemical agents. Some advanced materials, known as destructive sorbents, also possess catalytic properties to degrade the adsorbed agent.

The development of effective adsorbent materials is crucial for filtration systems and protective equipment. These materials are characterized by high surface areas and tailored pore structures that allow for the efficient capture of toxic molecules.

Activated Carbon: For decades, activated carbon has been a benchmark adsorbent for chemical agent protection due to its high porosity and large surface area. researchgate.net It can be produced in various forms, including powdered activated carbon (PAC) and granular activated carbon (GAC). researchgate.netrsc.org Polyacrylonitrile fiber-derived activated carbon fibers (PACFs) have shown high sorption capacities for certain organic compounds. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline materials consisting of metal ions or clusters coordinated to organic ligands, creating a highly porous structure. They are highly tunable and can be designed with specific pore sizes and chemical functionalities, making them exceptionally promising adsorbents for chemical warfare agents. nih.gov

Functionalized Sorbents: Research has also focused on modifying the surface chemistry of sorbents to enhance their performance. Chloromethylated activated carbon, for example, can be functionalized with specific chemical groups, such as thiols, to create sorbents that effectively capture heavy metals and potentially other reactive toxins. researchgate.net

Destructive sorbents go a step beyond simple physical adsorption by actively neutralizing the captured agent. The material's surface contains catalytic sites that promote the decomposition of the toxic molecules into less harmful substances. This dual-functionality—adsorption followed by destruction—is a key area of modern decontamination research.

The catalytic activity can be intrinsic to the sorbent's structure, such as the metal nodes in certain MOFs which can act as Lewis acid sites to catalyze hydrolysis. Alternatively, sorbents can be impregnated with reactive chemicals that neutralize the agent after it has been adsorbed. The goal is to create materials that rapidly bind the agent and then quickly render it harmless, preventing desorption of the toxic chemical back into the environment.

Table 2: Overview of Sorption-Based Decontamination Technologies

| Sorbent Type | Key Features | Mechanism of Action |

| Activated Carbon | High surface area, microporous structure, cost-effective. researchgate.netrsc.org | Physical adsorption into pores. |

| Metal-Organic Frameworks (MOFs) | Ultra-high porosity, tunable structure, catalytically active sites. nih.gov | Adsorption and catalytic degradation (e.g., hydrolysis). |

| Functionalized Carbons | Surface modified with specific chemical groups (e.g., amines, thiols). researchgate.net | Adsorption and chemical reaction with functional groups. |

Oxidative Degradation Methodologies

Oxidative degradation offers another chemical route to neutralize this compound and related compounds. This approach uses strong oxidizing agents to break down the molecule.

Commonly used oxidative decontaminants include calcium hypochlorite, which is the main component of supertropical bleach. nih.gov Bleach reacts with organophosphorus agents through oxidation, which can cleave various bonds within the molecule, leading to its decomposition into non-toxic products. nih.gov Other advanced oxidation processes may involve reagents like peroxymonosulfate (B1194676) (PMS). newcastle.edu.au

The presence of halide ions—such as the chloride and fluoride (B91410) within the this compound molecule itself—can influence the pathways of oxidative degradation. Halides can react with strong oxidants to form reactive halogen species, which may participate in the degradation process. newcastle.edu.aunih.gov However, the specific reaction products and efficiency depend heavily on the exact conditions, such as pH and the specific oxidant used. newcastle.edu.au While effective, many oxidative agents are corrosive and must be handled with care. nih.gov

Catalytic Decontamination Approaches (General area, no specific compound information)

Catalytic methods for the decontamination of organophosphorus compounds, a class to which this compound belongs, represent a significant area of research. These approaches offer the potential for highly efficient and selective neutralization of toxic agents under mild conditions, minimizing the use of corrosive reagents and the generation of hazardous byproducts. The primary mechanism involves the catalytic hydrolysis of the phosphoester or phosphonyl halide bonds, rendering the compounds significantly less toxic.

Catalytic decontamination strategies can be broadly categorized into two main areas: biocatalysis, which utilizes enzymes, and chemocatalysis, which employs metal complexes or other chemical catalysts.

Biocatalysis:

Enzymes, particularly phosphotriesterases (PTEs), have demonstrated remarkable efficacy in hydrolyzing a wide range of organophosphorus compounds. nih.govresearchgate.net These enzymes, found in various microorganisms, can achieve very high turnover rates, meaning a single enzyme molecule can neutralize many molecules of the toxic agent. nih.gov The catalytic action of PTEs involves a nucleophilic attack on the phosphorus center, facilitated by metal ions (typically zinc) within the enzyme's active site, leading to the cleavage of the P-O, P-F, P-S, or P-CN bonds. nih.govcapes.gov.br

Research has focused on enhancing the stability and substrate scope of these enzymes through protein engineering and immobilization techniques. researchgate.netelsevierpure.com For instance, immobilizing enzymes on nanoparticles or within polymer matrices can improve their robustness and reusability, making them more practical for field applications. researchgate.net

Chemcatalysis:

A variety of synthetic catalysts have been developed for the hydrolysis of organophosphorus compounds. These often involve metal ions and their complexes, which can activate the phosphorus center towards nucleophilic attack by water or other decontaminating species.

Metal-Organic Frameworks (MOFs): These are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a porous structure. Certain MOFs, particularly those based on zirconium (Zr) and other Lewis acidic metals like copper (Cu), have shown exceptional catalytic activity for the hydrolysis of nerve agent simulants. northwestern.edu The high surface area and tunable nature of MOFs allow for the optimization of catalytic sites, leading to rapid degradation of the target compounds. northwestern.edu

Metal Ion Complexes: Simple metal salts and coordination complexes of metals such as copper, zinc, and lanthanides have also been shown to catalyze the degradation of organophosphorus compounds. wikipedia.org These catalysts can facilitate hydrolysis or alcoholysis of the toxic agents.

Polyoxometalates (POMs): These are a class of metal-oxide clusters that can act as oxidation catalysts. While hydrolysis is a common detoxification pathway, oxidation can also be an effective means of neutralizing organophosphorus compounds. POMs can activate oxidants like hydrogen peroxide or peracids to break down the chemical structure of these agents.

The development of catalytic decontamination methods is a dynamic field of study. The goal is to create systems that are not only highly effective but also environmentally benign, stable for long-term storage, and easily deployable in various scenarios, from large-scale environmental remediation to the decontamination of sensitive equipment.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methylphosphonyl chlorofluoride, and how do reaction conditions influence yield and purity?

- This compound is typically synthesized via halogen exchange reactions. For example, methylphosphonyl dichloride (CAS 676-97-1) can react with anhydrous sodium fluoride under controlled anhydrous conditions to produce methylphosphonyl difluoride (CAS 676-99-3) and this compound intermediates. Key variables include temperature (optimized between 40–60°C), solvent selection (e.g., dry acetonitrile), and stoichiometric ratios to minimize side reactions like hydrolysis .

- Methodological Tip : Use inert gas purging (argon/nitrogen) to prevent moisture ingress, and monitor reaction progress via <sup>31</sup>P NMR to track phosphonyl group transformations.

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is preferred for volatile derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is suitable for polar degradation products. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) can identify P–F (750–800 cm⁻¹) and P–Cl (500–550 cm⁻¹) stretches .

- Methodological Tip : Include isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in environmental or biological samples.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Follow OSHA/NIOSH guidelines: use fume hoods with HEPA filtration, wear acid-resistant gloves (e.g., Silver Shield®), and implement real-time air monitoring for fluorine and chlorine species. Decontamination requires 10% sodium bicarbonate solution for spills and emergency showers for dermal exposure .

- Methodological Tip : Conduct pre-experimental risk assessments to identify failure points (e.g., pressure buildup in sealed reactions).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Discrepancies often arise from differences in exposure models (in vitro vs. in vivo) or impurity profiles. Apply the Toxicological Profile framework (ATSDR): cross-reference studies using standardized endpoints (e.g., NOAEL/LOAEL) and validate purity via orthogonal methods (e.g., elemental analysis, X-ray crystallography) .

- Methodological Tip : Use structure-activity relationship (SAR) models to extrapolate data from related organophosphates, accounting for electronic effects of chloro/fluoro substituents.

Q. What experimental design considerations are essential for studying this compound’s environmental degradation pathways?

- Simulate natural conditions: vary pH (4–9), UV exposure, and microbial activity in soil/water systems. For hydrolysis studies, employ <sup>18</sup>O-labeled water to track reaction mechanisms. Advanced oxidation processes (e.g., ozonation) can identify persistent intermediates .

- Methodological Tip : Use high-resolution mass spectrometry (HRMS) to detect non-target degradation products and apply computational tools (e.g., DFT) to predict reaction energetics.

Q. How can researchers mitigate challenges in synthesizing high-purity this compound for spectroscopic studies?

- Common impurities include residual methylphosphonyl dichloride and hydrolyzed methylphosphonic acid. Purification via fractional distillation under reduced pressure (1–5 mmHg) or recrystallization in hexane/ethyl acetate mixtures improves purity (>99%). Validate via <sup>19</sup>F NMR integration .

- Methodological Tip : Implement Schlenk line techniques for air-sensitive manipulations and store products in amber vials with molecular sieves.

Q. What strategies optimize the detection of this compound in trace-level forensic analyses?

- Pre-concentration using solid-phase microextraction (SPME) paired with GC-MS achieves limits of detection (LOD) < 0.1 ppb. For field-deployable methods, surface-enhanced Raman spectroscopy (SERS) with gold nanoparticle substrates enhances sensitivity .

- Methodological Tip : Validate methods using proficiency testing samples from NIST or OPCW-designated laboratories to ensure reproducibility.

Methodological Guidance for Data Interpretation

- Addressing Confounding Variables : Apply multivariate statistical analysis (e.g., PCA) to decouple the effects of coexisting contaminants in environmental samples .

- Literature Review Rigor : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies during systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.